molecular formula C8H13N3 B1460650 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 929971-57-3

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1460650
CAS No.: 929971-57-3
M. Wt: 151.21 g/mol
InChI Key: KPJSZWPCRKZTMC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the ATP-binding sites of proteins . This compound acts as an adenine mimetic, binding to these sites and influencing the function of the proteins .

Mode of Action

this compound interacts with its targets by adjusting to the active site of the desired target . This is facilitated by its structural lability due to the low energy of the conformational transition .

Biochemical Pathways

The compound is involved in the reduction of pyrazolopyrimidines with complex hydrides . This process results in the reduction of the pyrimidine ring in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo [1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .

Pharmacokinetics

The compound’s ability to adjust to the active site of the desired target suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. Given its role as an adenine mimetic, it is likely to influence a variety of cellular processes by modulating the activity of ATP-dependent proteins .

Action Environment

It is known that the compound’s bicyclic core in the trans-configuration represents a conformationally labile system . This suggests that factors affecting molecular conformation, such as temperature and pH, could potentially influence the compound’s action.

Properties

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSZWPCRKZTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC=N2)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585532
Record name 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929971-57-3
Record name 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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